molecular formula C7H4F3N3O B2831453 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile CAS No. 1823188-13-1

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile

Cat. No. B2831453
CAS RN: 1823188-13-1
M. Wt: 203.124
InChI Key: LUJSDXBQPYFPBN-UHFFFAOYSA-N
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Description

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile, commonly referred to as 6-TFM-A, is a novel small molecule compound with potential applications in medicinal chemistry. It is an organofluorine compound, a class of compounds that are gaining attention for their potential uses in drug design and development. 6-TFM-A has a unique structure, consisting of a pyrimidine ring with a trifluoromethyl group attached to the 6-position of the ring, and an acetonitrile group attached to the 2-position. 6-TFM-A has been studied for its potential applications in medicinal chemistry, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

This compound participates in the synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid and their esters. The orthogonal intramolecular C–F···C=O interaction observed may stabilize certain molecular conformations, showcasing its utility in the design of molecules with specific structural and electronic properties (Sukach et al., 2015).

Base Scale in Acetonitrile

Research involving this compound has contributed to the development of a self-consistent spectrophotometric basicity scale in acetonitrile. This scale, spanning nearly 12 pKa units, is anchored to the pKa value of pyridine and includes comparisons of basicity data, indicating the compound’s relevance in studies of molecular acidity and basicity (Kaljurand et al., 2000).

Photokinetics in Solvents

Its derivatives are studied for their photophysical and photochemical properties in various solvents, related to DNA damage and repair mechanisms. These studies offer insights into the solvent effect on the kinetics of photoreactions, significant for understanding the stability and reactivity of nucleic acid components under UV irradiation (Ryseck et al., 2013).

Antioxidant Activity

Utilized in synthesizing heterocycles that show antioxidant activities, compounds derived from it have shown comparable antioxidant activity to ascorbic acid. This points to potential applications in designing antioxidant agents or studying oxidative stress-related biological processes (El‐Mekabaty, 2015).

Quantum Chemical Studies

Quantum chemical calculations on its analogs help understand the energetic favorability of various forms, contributing to computational chemistry and the design of drugs and materials with optimized properties (Mamarakhmonov et al., 2014).

properties

IUPAC Name

2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-6(14)13(2-1-11)4-12-5/h3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJSDXBQPYFPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN(C1=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetonitrile

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